Trichothecin
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Overview
Description
Trichothecin is a member of the trichothecene family, a group of sesquiterpenoid mycotoxins produced by various fungi, including species of Fusarium, Myrothecium, Trichoderma, and Trichothecium . These compounds are known for their potent biological activities, including antifungal, antibiotic, and cytotoxic properties . This compound was first isolated in 1948 by Freeman and Morrison from cultures of Trichothecium roseum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trichothecin involves the cyclization of farnesyl diphosphate to trichodiene, catalyzed by trichodiene synthase . This is followed by a series of oxidation and cyclization reactions to form the trichothecene skeleton . The specific conditions for these reactions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the fermentation of fungal cultures, particularly Trichothecium roseum . The fermentation process is optimized to maximize the yield of this compound, involving the regulation of nutrient supply, pH, temperature, and aeration .
Chemical Reactions Analysis
Types of Reactions: Trichothecin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride in organic solvents.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Trichothecin has a wide range of scientific research applications:
Mechanism of Action
Trichothecin exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells . It binds to the ribosome and interferes with the elongation step of translation, leading to the inhibition of protein synthesis . This action triggers a cascade of cellular events, including the activation of stress response pathways and induction of apoptosis .
Comparison with Similar Compounds
Neosolaniol: A type A trichothecene with a hydroxyl group at C-8.
T-2 Toxin: A type A trichothecene with an ester function at C-8.
Nivalenol: A type B trichothecene with a keto function at C-8.
Deoxynivalenol: Another type B trichothecene with a keto function at C-8.
Uniqueness: Trichothecin is unique among trichothecenes due to its specific structural features and biological activities . Its potent inhibition of protein synthesis and cytotoxic effects make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
6379-69-7 |
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Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (Z)-but-2-enoate |
InChI |
InChI=1S/C19H24O5/c1-5-6-16(21)24-14-8-15-19(10-22-19)18(14,4)17(3)9-12(20)11(2)7-13(17)23-15/h5-7,13-15H,8-10H2,1-4H3/b6-5-/t13-,14-,15-,17+,18-,19+/m1/s1 |
InChI Key |
LJWZOKOFCBPNAG-HULHSAFCSA-N |
Isomeric SMILES |
C/C=C\C(=O)O[C@@H]1C[C@@H]2[C@]3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3 |
SMILES |
CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |
Canonical SMILES |
CC=CC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
trichothecin trichothecine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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